![molecular formula C15H18ClNO3 B2530393 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902913-00-1](/img/structure/B2530393.png)

3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

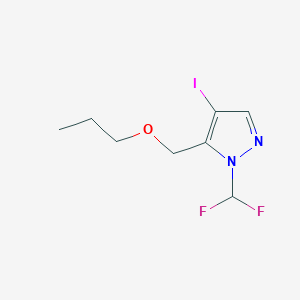

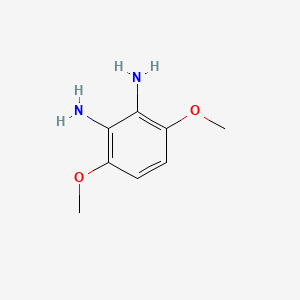

Molecular Structure Analysis

The molecular structure of 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can be found in various databases . The compound has a complex structure with a benzamide group attached to a chlorinated benzene ring and an octahydrobenzo[b][1,4]dioxin-6-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can be found in various databases . The compound has a molecular formula of C15H18ClNO3 and a molecular weight of 295.76.Applications De Recherche Scientifique

- Biofilm Inhibition : The compound was tested against Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis). It demonstrated significant biofilm inhibition, making it a promising antibacterial agent . Specifically:

Structural Insights

The structure of this compound includes a 1,4-benzodioxane ring system. Notably:

- Signals at δ 64 ppm correspond to C-2 and C-3 , characteristic of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Other Potential Applications

Beyond antibacterial activity, both sulfonamides and benzodioxane-containing compounds have diverse pharmacological roles:

- Sulfa Drugs : These compounds are employed as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents. They’ve even been explored as HIV protease inhibitors and anti-cancer agents .

- Benzodioxane Derivatives : These are known for their anti-hepatotoxic, anti-inflammatory, and antioxidant properties. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits anti-hepatotoxic and antibacterial activity .

Conclusion

Feel free to explore more about this compound in the referenced articles . If you have any specific questions or need further details, feel free to ask! 😊

Mécanisme D'action

The mechanism of action for 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is not explicitly mentioned in the search results. As a benzodiazepine derivative, it may act on the central nervous system, possibly by enhancing the effect of certain neurotransmitters.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSHMNNHFHEZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)